Aluminum hydroxide isophthalate MOF (CAU-10, Isophthalate:Al=0.9-1.0)

Vue d'ensemble

Description

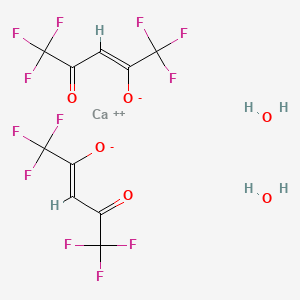

Aluminum hydroxide isophthalate MOF (CAU-10, Isophthalate:Al=0.9-1.0) is a type of Metal-Organic Framework (MOF) that is manufactured by American Elements . The linear formula for this compound is Al(OH)(C8H4O4)x, where x ranges from 0.9 to 1.0 . It appears as a white solid .

Molecular Structure Analysis

The molecular structure of Aluminum hydroxide isophthalate MOF (CAU-10, Isophthalate:Al=0.9-1.0) is characterized by chains of AlO6 octahedra . The organic ligand, isophthalate, connects these chains to form the MOF structure .Physical and Chemical Properties Analysis

This MOF is a white solid . Its specific surface area is between 620-640 m²/g . The pore volume is between 0.23-0.27 cm³/g . It has a thermal stability of 400°C and an activation temperature of 150°C .Applications De Recherche Scientifique

Hydrothermal Stability and Water Adsorption

- The hydrothermal stability of CAU-10 has been confirmed, particularly under humid cycling conditions, making it a robust material for heat transformation processes due to its high water adsorption capacity. It has been shown to maintain stability over 700 water vapor adsorption/desorption cycles (Fröhlich, Henninger, & Janiak, 2014).

- CAU-10 exhibits significant structural changes under high-pressure conditions, altering its water content and unit cell volume, which is crucial for sorption-based heat exchange applications (Ji‐Hwan Choi, Vogt, & Lee, 2022).

Heat Exchange Processes

- CAU-10's suitability for adsorption heat storage (AHS) applications is highlighted by its consistent adsorption capacity even after 10,000 water adsorption and desorption cycles, coupled with its excellent thermophysical properties (Fröhlich et al., 2016).

Sorption and Detection Applications

- Modified forms of CAU-10 have shown great sensing performance for specific substances like palladium(II) and hydrogen sulfide (H2S), highlighting its potential as a dual fluorescent probe (Nandi, Reinsch, & Biswas, 2020).

- Another study demonstrated CAU-10's selective fluorescent response towards perborate in environmental water samples, showcasing its application in the detection of specific chemical substances (Nandi, Reinsch, & Biswas, 2020).

Microporous Coating Applications

- CAU-10 has been successfully coated onto alumina foams, demonstrating potential in applications such as water adsorption for cooling and heat pumping processes (Betke et al., 2018).

Understanding Water Adsorption Mechanisms

- Research using grand canonical Monte Carlo methods has shed light on how framework flexibility and structural defects in CAU-10 affect its water sorption mechanism, crucial for its applications in heat transformation and water harvesting (Grenev et al., 2021).

Photocatalytic Applications

- Studies have explored the possibility of using isophthalate-based MOFs like CAU-10 for photocatalytic applications, such as CO2 methanation, demonstrating the potential versatility of these materials (Wang et al., 2020).

Water Softening Applications

- CAU-10 has been used in the synthesis of nanocomposite membranes for water softening, showing significant improvement in water flux and multi-ion rejection (Kianfar & Kianfar, 2019).

Porous Material Characterization

- CAU-10, among other MOFs, has been characterized for water adsorption behavior, providing insights into its pore size distribution and adsorption kinetics, crucial for practical applications (Teo & Chakraborty, 2017).

Mécanisme D'action

Target of Action

Aluminum hydroxide isophthalate MOF (CAU-10, Isophthalate:Al=0.9-1.0), also known as MFCD31707578, is a type of Metal-Organic Framework (MOF). MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures . The primary targets of this compound are gases and small molecules, as MOFs are often used for gas storage, separation, and catalysis .

Mode of Action

The interaction of the compound with its targets is primarily through physical adsorption. The compound’s porous structure provides a high surface area that allows gases and small molecules to be adsorbed onto the surface of the MOF . The isophthalate ligands in the structure contribute to the stability and porosity of the MOF .

Pharmacokinetics

The compound’s physical properties, such as its high surface area and porosity, play a crucial role in its adsorption capacity .

Result of Action

The primary result of the compound’s action is the adsorption of target gases or small molecules. This can lead to changes in the concentration of these substances in the environment. For example, MOFs are often used in gas storage applications, where they can store large volumes of gas within their porous structures .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and humidity. For instance, the adsorption capacity of MOFs can change with temperature . Moreover, the stability of the compound can be affected by the presence of water or other chemicals in the environment .

Orientations Futures

The Aluminum hydroxide isophthalate MOF (CAU-10, Isophthalate:Al=0.9-1.0) shows promise in heat-exchange processes due to its water adsorption characteristics . Its high water adsorption capacity and structural changes similar to breathing make it a promising candidate for use in thermal transformation processes .

Propriétés

InChI |

InChI=1S/C8H6O4.Al.H2O/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+2;/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRPJNGOMAZGBZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C1)C(=O)O[Al]OC2=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6AlO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B3102250.png)

![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102254.png)

![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B3102266.png)